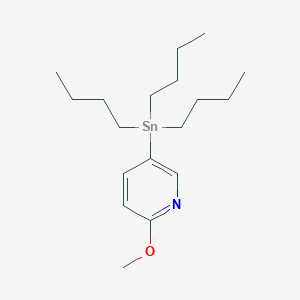

2-Methoxy-5-(tributylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-methoxypyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCIPEPGPSRRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471236 | |

| Record name | 2-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164014-93-1 | |

| Record name | 2-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 2-Methoxy-5-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this guide consolidates established methodologies for the synthesis of its precursors and the subsequent stannylation reaction. The presented protocols and data are based on well-understood principles of organic synthesis and spectroscopic analysis of related compounds.

Introduction

This compound is an organotin reagent that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds. This allows for the introduction of the 2-methoxypyridin-5-yl moiety into a wide range of molecular scaffolds, a common motif in many biologically active compounds. This guide outlines a feasible synthetic pathway and the expected analytical data for this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a palladium-catalyzed stannylation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Bromo-5-methoxypyridine

This procedure is adapted from a known method for the methoxylation of dihalopyridines.

Materials:

-

2,5-Dibromopyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-5-methoxypyridine.[1][2]

Synthesis of this compound

This is a general procedure for the palladium-catalyzed stannylation of an aryl bromide.

Materials:

-

2-Bromo-5-methoxypyridine

-

Hexabutylditin [(Bu₃Sn)₂]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Magnetic stirrer with heating mantle

-

Syringe and needles for transfers

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous toluene.

-

Add hexabutylditin (1.1 eq) to the solution via syringe.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure. The resulting residue, containing the product and tin byproducts, can often be used in subsequent reactions without further purification. If purification is required, it can be achieved by flash column chromatography on silica gel.[3]

Characterization Data (Expected)

As no experimentally determined data for this compound is readily available, the following tables present expected values based on the analysis of structurally similar compounds.

Physical and Chemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₇H₃₁NOSn |

| Molecular Weight | 399.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 200 °C at atmospheric pressure (with decomposition) |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 (Pyridine) |

| ~7.5 | dd | 1H | H-4 (Pyridine) |

| ~6.7 | d | 1H | H-3 (Pyridine) |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.5 - 1.6 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~1.3 - 1.4 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~1.0 - 1.1 | t | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~0.9 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-2 (Pyridine, C-O) |

| ~150 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~125 | C-5 (Pyridine, C-Sn) |

| ~110 | C-3 (Pyridine) |

| ~53 | -OCH₃ |

| ~29 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~27 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~14 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~10 | Sn-(CH₂CH₂CH₂CH₃)₃ |

Mass Spectrometry (ESI-MS):

| m/z (Predicted) | Species |

| 400.1537 | [M+H]⁺ (for ¹²⁰Sn) |

| 342.0699 | [M - Bu + H]⁺ (Loss of a butyl group) |

Note: The mass spectrum of organotin compounds will show a characteristic isotopic pattern for tin.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Caption: Detailed workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a robust and feasible approach for the synthesis and characterization of this compound. While direct experimental data for this specific molecule is scarce, the proposed methods are based on well-established and reliable chemical transformations. The expected characterization data serves as a valuable reference for researchers undertaking the synthesis of this and related organotin compounds. The successful synthesis of this reagent will undoubtedly facilitate the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Researchers should exercise appropriate caution when handling organotin compounds due to their toxicity.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2-Methoxy-5-(tributylstannyl)pyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Methoxy-5-(tributylstannyl)pyridine, with a focus on its nuclear magnetic resonance (NMR) data and synthetic methodology. Given the limited availability of experimental spectroscopic data in public databases for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on analogous structures. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and subsequent NMR analysis, designed to support research and development activities.

Data Presentation: Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from data for structurally related compounds, including 2-(tributylstannyl)pyridine and 5-bromo-2-methoxypyridine, and take into account the expected electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.7-6.8 | d | ~8.5 |

| H-4 | ~7.5-7.6 | dd | ~8.5, 2.0 |

| H-6 | ~8.2-8.3 | d | ~2.0 |

| OCH₃ | ~3.9 | s | - |

| Sn(CH₂CH₂CH₂CH₃)₃ | ~1.0-1.6 (m), ~0.9 (t) | m, t | - |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~164 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~130 |

| C-6 | ~150 |

| OCH₃ | ~53 |

| Sn(C H₂CH₂CH₂CH₃)₃ | ~10 |

| Sn(CH₂C H₂CH₂CH₃)₃ | ~29 |

| Sn(CH₂CH₂C H₂CH₃)₃ | ~27 |

| Sn(CH₂CH₂CH₂C H₃)₃ | ~14 |

Predicted in CDCl₃

Experimental Protocols

The synthesis of this compound can be achieved in a two-step sequence, starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Stille coupling to install the tributylstannyl moiety.

Synthesis of 5-Bromo-2-methoxypyridine

This procedure is adapted from established methods for the methoxylation of bromopyridines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine (1 equivalent) in methanol.

-

Addition of Base: To the solution, add sodium methoxide (1.5 equivalents) portion-wise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-2-methoxypyridine.

Synthesis of this compound via Stille Coupling

This is a representative protocol for the palladium-catalyzed Stille coupling of a bromopyridine with an organotin reagent.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromo-2-methoxypyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and an appropriate solvent like anhydrous toluene or DMF.

-

Addition of Reagents: Add hexabutylditin (1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

General Protocol for NMR Analysis

-

Sample Preparation: Prepare the NMR sample by dissolving 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Caption: Stille Coupling Catalytic Cycle.

A Technical Guide to the Spectral Properties of 2-Methoxy-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of 2-Methoxy-5-(tributylstannyl)pyridine, a heterocyclic organotin compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages spectral data from closely related analogs and precursors to provide a comprehensive and predictive analysis. This information serves as a valuable resource for the synthesis, characterization, and potential application of this compound.

Chemical Structure and Properties

This compound is a substituted pyridine derivative. The presence of the electron-donating methoxy group and the versatile tributylstannyl moiety makes it a valuable building block in cross-coupling reactions, allowing for the introduction of the pyridyl scaffold into more complex molecules.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 164014-93-1 | [1][2] |

| Molecular Formula | C₁₈H₃₃NOSn | [1][2] |

| Molecular Weight | 398.17 g/mol | [1][2] |

| Predicted Boiling Point | 397.5 ± 52.0 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data (Predicted and Inferred)

The following tables summarize the predicted and inferred spectral data for this compound based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the pyridine ring protons, the methoxy group, and the tributyltin moiety. The chemical shifts of the pyridine protons are influenced by the electronic effects of the methoxy and tributylstannyl substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Pyridine-H6 | 8.0 - 8.2 | d | ~2.5 | Singlet-like or a narrow doublet due to small meta coupling. |

| Pyridine-H4 | 7.4 - 7.6 | dd | ~8.5, ~2.5 | Doublet of doublets due to ortho and meta coupling. |

| Pyridine-H3 | 6.6 - 6.8 | d | ~8.5 | Doublet due to ortho coupling. |

| Methoxy (-OCH₃) | 3.9 - 4.0 | s | - | Characteristic singlet for a methoxy group on a pyridine ring. |

| Sn-(CH₂)₄- | 1.4 - 1.6 | m | - | Complex multiplet for the butyl chain methylene groups. |

| Sn-CH₂- | 1.0 - 1.2 | t | ~8 | Triplet for the methylene group adjacent to the tin atom. |

| -CH₂-CH₂-CH₃ | 1.2 - 1.4 | m | - | Complex multiplet for the internal methylene group of the butyl chain. |

| -CH₃ | 0.8 - 0.9 | t | ~7 | Triplet for the terminal methyl group of the butyl chain. |

Predictions are based on known values for methoxypyridines and tributylstannylpyridines.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the pyridine ring carbons, the methoxy carbon, and the carbons of the tributyltin group. The carbon attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine-C2 | 163 - 165 | Carbon bearing the methoxy group. |

| Pyridine-C6 | 148 - 150 | |

| Pyridine-C4 | 138 - 140 | |

| Pyridine-C3 | 108 - 110 | |

| Pyridine-C5 | 135 - 140 | Carbon bearing the tributylstannyl group. |

| Methoxy (-OCH₃) | 53 - 55 | |

| Sn-CH₂- | 9 - 11 | |

| Sn-CH₂-CH₂- | 29 - 31 | |

| -CH₂-CH₃ | 27 - 29 | |

| -CH₃ | 13 - 15 |

Predictions are based on known values for methoxypyridines and tributylstannylpyridines.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of multiple tin isotopes. Fragmentation would likely involve the loss of butyl groups from the tin atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 399 | [M+H]⁺ (for ¹²⁰Sn) | Molecular ion peak with a characteristic tin isotopic pattern. |

| 341 | [M - C₄H₉]⁺ | Loss of one butyl group. |

| 284 | [M - 2(C₄H₉)]⁺ | Loss of two butyl groups. |

| 227 | [M - 3(C₄H₉)]⁺ | Loss of three butyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching of the pyridine ring, the C-O stretching of the methoxy group, and the C-H stretching of the aliphatic butyl groups.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2955, 2925, 2870 | Aliphatic C-H Stretch (asymmetric and symmetric) |

| 1600, 1570, 1470 | Aromatic C=C and C=N Ring Stretching |

| 1280-1240 | Aryl-O-CH₃ Asymmetric Stretch |

| 1050-1020 | Aryl-O-CH₃ Symmetric Stretch |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of aryltributylstannanes is the reaction of an aryl halide with tributyltin chloride in the presence of a strong base, or via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Reaction Scheme:

Detailed Protocol:

-

To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

To this solution, add tributyltin chloride (Bu₃SnCl, 1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized compound.

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound in the reviewed literature, its structural motifs are present in many biologically active molecules. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability. The tributylstannyl group is primarily a synthetic handle for introducing the 2-methoxypyridin-5-yl moiety into a target molecule via Stille cross-coupling reactions.

Role as a Synthetic Intermediate

The primary utility of this compound in a drug development context is as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This compound allows for the regioselective introduction of the 2-methoxypyridin-5-yl group, a scaffold that can be further elaborated to interact with biological targets. Researchers can utilize this building block to rapidly generate libraries of novel compounds for screening in various disease models.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methoxy-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 2-Methoxy-5-(tributylstannyl)pyridine, a key organometallic intermediate in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document details its principal applications in cross-coupling reactions, provides insights into its stability under various conditions, and outlines safe handling and experimental protocols.

Core Properties and Handling

This compound is a substituted pyridinyl organostannane. The presence of the electron-donating methoxy group and the versatile tributylstannyl moiety makes it a valuable building block for the introduction of the 2-methoxypyridin-5-yl group in complex molecules.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₃₃NOSn |

| Molecular Weight | 398.17 g/mol |

| Appearance | Not explicitly stated in publicly available data, but related compounds are often liquids or solids. |

| Boiling Point | ~397.5 °C (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

Stability and Storage:

Organotin compounds, in general, are known to be relatively stable to air and moisture, which facilitates their handling compared to other organometallic reagents.[2] However, like most organostannanes, this compound is sensitive to heat and light, and prolonged exposure can lead to degradation. The primary decomposition pathway for organotin compounds often involves the cleavage of the carbon-tin bond.[3] It is recommended to store the compound at 2-8°C in a dark, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] Most organotin products exhibit excellent long-term stability at room temperature as solids but may begin to deteriorate when heated above 100°C.[4]

Safety Precautions:

Tributyltin compounds are known for their toxicity.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any vapors.

Reactivity and Synthetic Applications

The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organic electrophiles.

Stille Cross-Coupling Reactions:

The Stille reaction is a versatile and widely used method for C-C bond formation.[5] The reaction of this compound with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst affords the corresponding coupled products.

Experimental Workflow for a Typical Stille Coupling Reaction:

Caption: A generalized workflow for a Stille cross-coupling reaction.

Table of Representative Stille Coupling Reactions:

| Aryl Halide/Triflate | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | Pd(PPh₃)₄ | Toluene | Reflux | Overnight | 6-Bromo-2,2'-bipyridine | Not specified | [6] |

| Aryl Iodides | Pd₂(dba)₃ / AsPh₃ | DMF | 80 | 2-6 | 2-Aryl anilines | 81-98 | [7] |

| Aryl Bromides | Pd₂(dba)₃ / AsPh₃ | DMF | 80 | 4-12 | 2-Aryl anilines | 65-71 | [7] |

| Phenyl Triflate | Pd(PPh₃)₄ / CuI / CsF | DMF | 80 | 12 | 2-Phenylaniline | 80 | [7] |

Synthesis of this compound

A common method for the synthesis of aryltributylstannanes involves the reaction of an organolithium or Grignard reagent with a tributyltin halide. The following is a plausible experimental protocol adapted from the synthesis of the related 2-(tributylstannyl)pyridine.[8]

Experimental Protocol: Synthesis of this compound

-

Starting Material: 5-Bromo-2-methoxypyridine.

-

Reaction:

-

To a solution of 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting mixture at -78°C for 1 hour.

-

Add tributyltin chloride to the reaction mixture at -78°C and continue stirring for an additional 3 hours.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Logical Flow of Synthesis:

Caption: Key steps in the synthesis of the target compound.

Characterization Data (Predicted/Reference):

As specific spectral data for this compound were not found in the searched literature, the following are predicted values and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the three butyl groups attached to the tin atom. The chemical shifts of the pyridine protons would be influenced by the electron-donating methoxy group.

-

¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the pyridine ring carbons, the methoxy carbon, and the carbons of the butyl groups.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of butyl groups from the tin atom.

Relevance in Drug Discovery and Development

Methoxypyridine derivatives are prevalent scaffolds in medicinal chemistry and have been incorporated into numerous FDA-approved drugs.[9] The 2-methoxypyridine moiety, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its introduction via Stille coupling using reagents like this compound is therefore of significant interest to drug development professionals.

Involvement in Signaling Pathways:

Derivatives of methoxypyridine have been shown to interact with key biological targets, including enzymes involved in major signaling pathways. For instance, some sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K/mTOR, a critical pathway in cell growth and proliferation that is often dysregulated in cancer.

PI3K/mTOR Signaling Pathway:

Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.

This guide serves as a foundational resource for understanding the properties and applications of this compound. Further research into its specific reaction kinetics and stability profile will undoubtedly expand its utility in the synthesis of novel compounds with significant potential in various scientific fields.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Stille Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methoxy-5-(tributylstannyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(tributylstannyl)pyridine, a key organostannane reagent in modern organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic route, and explores its significant applications in the construction of complex molecules, particularly within the realm of medicinal chemistry and drug development. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridine scaffolds, which are prevalent in a wide array of bioactive compounds. This guide also includes a generalized experimental protocol for its use in Stille cross-coupling reactions and discusses its relevance in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction

This compound (CAS No. 164014-93-1) is a specialized organotin compound that has emerged as a valuable tool for synthetic chemists.[1] Its structure, featuring a tributylstannyl group attached to a methoxypyridine core, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and the ability to introduce this functionalized heterocycle with regiochemical control is of paramount importance in drug discovery. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's properties and its strategic application in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 164014-93-1 | [1] |

| Molecular Formula | C18H33NOSn | [1] |

| Molecular Weight | 398.17 g/mol | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available literature, a highly probable synthetic route can be inferred from standard organometallic chemistry principles and established procedures for analogous compounds. The most logical precursor is 5-bromo-2-methoxypyridine. The synthesis would likely proceed via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 5-bromo-2-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar aryltributylstannanes.

Materials:

-

5-Bromo-2-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu3SnCl)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methoxypyridine and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

To the resulting solution, add tributyltin chloride dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its application as a building block in the synthesis of complex organic molecules, particularly those containing a 2-methoxy-5-substituted pyridine core. This structural motif is present in numerous biologically active compounds.

The Stille Cross-Coupling Reaction

This compound is an excellent coupling partner in the Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. This reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.

Generalized Experimental Protocol for Stille Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)

-

Ligand (if required, e.g., triphenylphosphine, XPhos)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Optional additives (e.g., CuI, LiCl)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide/triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst, and any ligand or additives.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Relevance to Kinase Inhibitors and Other Bioactive Molecules

The 2-methoxypyridine scaffold is a key component in a number of kinase inhibitors and other bioactive molecules. While direct synthesis of a marketed drug using this compound is not explicitly documented in the searched literature, its utility in constructing the core structures of such compounds is evident. For instance, various kinase inhibitors feature a substituted pyridine ring, and the Stille coupling provides a versatile method for introducing a wide range of substituents at the 5-position of the 2-methoxypyridine ring. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1H NMR | |||

| Pyridine H (ortho to OMe) | ~6.6-6.8 | d | |

| Pyridine H (meta to OMe) | ~7.4-7.6 | dd | |

| Pyridine H (para to OMe) | ~8.0-8.2 | d | |

| OCH3 | ~3.9 | s | |

| Sn-(CH2)3-CH3 | ~0.9-1.6 | m | Overlapping multiplets |

| 13C NMR | |||

| Pyridine C-OMe | ~163-165 | ||

| Pyridine C-Sn | ~130-135 | May show coupling to Sn isotopes | |

| Other Pyridine C | ~110-150 | ||

| OCH3 | ~53-55 | ||

| Sn-(CH2)3-CH3 | ~10-30 |

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized pyridine derivatives. Its primary application in palladium-catalyzed Stille cross-coupling reactions allows for the efficient formation of carbon-carbon bonds under relatively mild conditions, tolerating a broad range of functional groups. This makes it a highly relevant building block for researchers in medicinal chemistry and drug development who are focused on the synthesis of novel therapeutic agents, particularly those incorporating the 2-methoxypyridine scaffold. While detailed synthetic and spectroscopic data for this specific compound are sparse in the literature, its preparation and application can be reliably predicted based on well-established chemical principles. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of reagents such as this compound is set to increase.

References

An In-depth Technical Guide to 2-Methoxy-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(tributylstannyl)pyridine is a key organometallic reagent widely utilized in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, combining a methoxypyridine moiety with a tributyltin group, makes it a valuable building block for the construction of complex molecular architectures, especially in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, with a focus on its application in Stille cross-coupling reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted and should be used as a guideline.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NOSn | [1][2] |

| Molecular Weight | 398.17 g/mol | [1][2] |

| CAS Number | 164014-93-1 | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 397.5 ± 52.0 °C (Predicted) | [1] |

| Density | No data available | |

| Solubility | No specific data available, but organotin compounds are generally soluble in organic solvents like toluene, DMF, and THF. | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Note: The following are predicted or generalized spectral characteristics and should be confirmed by experimental data.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl group (multiplets in the region of 0.9-1.6 ppm) and the methoxypyridine ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically 6.5-8.5 ppm), and the methoxy group would present as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the butyl chains and the pyridine ring. The carbons of the pyridine ring are expected in the aromatic region (110-160 ppm), with the carbon attached to the tin atom showing satellite peaks due to coupling with the tin isotopes.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the tributyltin and methoxypyridine moieties.

Reactivity and Applications

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannylated pyridine and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.

The Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile tool in organic synthesis due to its tolerance of a wide range of functional groups and its relatively mild reaction conditions.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

A Technical Guide to the Solubility of 2-Methoxy-5-(tributylstannyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, in general, exhibit low solubility in water and a higher affinity for organic solvents.[1] The solubility is influenced by factors such as the polarity of the solvent, temperature, and the molecular structure of the compound itself.[2][3] The general principle of "like dissolves like" is a useful starting point, suggesting that nonpolar or weakly polar solvents are likely to be effective for dissolving organotin compounds which have significant nonpolar character due to the butyl groups.[4]

Data Presentation: Properties of Common Organic Solvents

For researchers planning solubility studies, the following table summarizes key properties of common organic solvents that are relevant to predicting and understanding solubility.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Boiling Point (°C) |

| n-Hexane | 0.1 | 1.89 | 69 |

| Toluene | 2.4 | 2.38 | 111 |

| Diethyl Ether | 2.8 | 4.34 | 34.6 |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 |

| Dichloromethane (DCM) | 3.1 | 9.08 | 39.6 |

| Acetone | 5.1 | 21.0 | 56 |

| Ethyl Acetate | 4.4 | 6.02 | 77.1 |

| Acetonitrile | 5.8 | 37.5 | 82 |

| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 |

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 2-Methoxy-5-(tributylstannyl)pyridine in an organic solvent. This method is based on the static analytical method.[1]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., n-hexane, toluene, THF, DCM)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the final volume and weigh the flask to determine the mass of the solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS, or ¹H NMR with a known amount of an internal standard) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity) based on the determined concentration and the volume of the original saturated solution.

-

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of organometallic compounds.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Factors influencing the solubility of organometallic compounds.

References

An In-depth Mechanistic Study of Pyridylstannane Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanistic intricacies of palladium-catalyzed cross-coupling reactions involving pyridylstannanes, commonly known as Stille reactions. While the Stille reaction is a powerful tool for the formation of carbon-carbon bonds, the presence of the pyridine moiety introduces unique challenges and mechanistic nuances. This document delves into the core of these reactions, presenting a detailed analysis of the catalytic cycle, the influence of various reaction parameters, and the underlying reasons for the often-observed "2-pyridyl problem."[1][2] By synthesizing current experimental and computational findings, this guide aims to equip researchers with the knowledge to understand, troubleshoot, and optimize pyridylstannane coupling reactions in their own work.

Introduction

The palladium-catalyzed cross-coupling of organostannanes with organic halides and pseudohalides, or the Stille reaction, is a cornerstone of modern organic synthesis due to its broad functional group tolerance and the stability of the organotin reagents.[3][4] Pyridylstannanes, in particular, are valuable building blocks for the synthesis of a wide array of biologically active compounds, functional materials, and pharmaceuticals. However, the nitrogen atom within the pyridine ring can significantly influence the reaction's outcome, often leading to lower yields and unpredictable reactivity, a phenomenon frequently referred to as the "2-pyridyl problem."[1][2] This guide will dissect the mechanistic steps of pyridylstannane reactions to provide a clear understanding of the factors governing their success.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst. This step involves the cleavage of the R¹-X bond and the formation of a new Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the organic group R¹.

Transmetalation

This is often the rate-determining step of the Stille reaction.[1] The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide (X). The mechanism of transmetalation is complex and can proceed through either an associative or a dissociative pathway. The presence of the pyridine nitrogen in pyridylstannanes can complicate this step through potential coordination to the palladium center, which can either inhibit or, in some cases, facilitate the reaction.

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) coupled to the palladium center are eliminated to form the desired carbon-carbon bond (R¹-R²), and the Pd(0) catalyst is regenerated, allowing the cycle to continue. For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center.

The "2-Pyridyl Problem": Mechanistic Insights

The coupling of 2-pyridyl nucleophiles often presents significant challenges compared to their 3- and 4-pyridyl counterparts.[1][2] This "2-pyridyl problem" is attributed to several factors:

-

Coordination of the Pyridine Nitrogen: The nitrogen atom of the 2-pyridyl group can coordinate to the palladium center, forming a stable five-membered chelate ring. This coordination can hinder the subsequent steps of the catalytic cycle, particularly the transmetalation and reductive elimination.

-

Protodeboronation (in Suzuki-Miyaura reactions): While not a Stille reaction, the analogous issue in Suzuki-Miyaura couplings with 2-pyridyl boronic acids is severe protodeboronation, where the C-B bond is cleaved by a proton source. This highlights the inherent instability of the 2-pyridyl organometallic species.[1]

-

Altered Reactivity: The proximity of the nitrogen atom can alter the electronic properties of the organometallic species, affecting its reactivity in the transmetalation step.

Quantitative Data Summary

The efficiency of pyridylstannane reactions is highly dependent on the reaction conditions. The following tables summarize representative quantitative data, highlighting the impact of various parameters.

Table 1: Effect of Ligand on the Yield of Stille Coupling of 2-Bromopyridine with Vinyltributylstannane

| Entry | Palladium Precursor | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | PPh₃ | Toluene | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 12 | 78 |

| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | Toluene | 80 | 8 | 92 |

| 4 | Pd(OAc)₂ | SPhos | Dioxane | 100 | 6 | 95 |

| 5 | Pd(OAc)₂ | XPhos | Dioxane | 100 | 6 | 97 |

Note: Data is illustrative and compiled from various sources in the literature.

Table 2: Comparative Reactivity of Pyridylstannane Isomers in Stille Coupling with Iodobenzene

| Entry | Pyridylstannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | None | DMF | 90 | 55 |

| 2 | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | None | DMF | 90 | 85 |

| 3 | 4-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | None | DMF | 90 | 82 |

| 4 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | CuI | DMF | 90 | 75 |

| 5 | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | CuI | DMF | 90 | 91 |

Note: Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible execution of mechanistic studies.

Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes a common method for the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (in hexanes)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(tributylstannyl)pyridine as a colorless oil. A typical reported yield for this reaction is around 98%.[6]

General Procedure for Stille Coupling of a Pyridyl Halide with an Organostannane

This protocol provides a general starting point for performing a Stille coupling with a pyridyl halide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Pyridyl halide (e.g., 2-bromopyridine, 3-iodopyridine)

-

Organostannane (e.g., vinyltributylstannane, aryltributylstannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if using a precursor like Pd₂(dba)₃, e.g., P(o-tol)₃)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Additive (optional, e.g., CuI, LiCl)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the pyridyl halide (1.0 eq), the palladium catalyst (1-5 mol%), and any additional ligand.

-

Add the anhydrous solvent, followed by the organostannane (1.1-1.5 eq) and any additive.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The Stille reaction of pyridylstannanes is a valuable transformation in organic synthesis, but one that requires a nuanced understanding of the underlying mechanistic principles. The electronic and coordinating properties of the pyridine nitrogen atom introduce complexities not typically encountered with simple aryl or vinyl stannanes. By carefully considering the choice of catalyst, ligands, additives, and reaction conditions, researchers can overcome these challenges and successfully employ pyridylstannanes in the synthesis of complex molecules. This guide has provided a foundational understanding of the key mechanistic aspects, quantitative trends, and experimental considerations to aid in the rational design and optimization of these important reactions. Further research, particularly in the area of computational modeling and detailed kinetic studies of a wider range of pyridylstannane substrates, will continue to refine our understanding and expand the synthetic utility of these versatile reagents.

References

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to Pyridylstannane Reactivity in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the methoxy group (-OCH₃) in modulating the reactivity of pyridylstannanes, a class of organotin compounds pivotal to modern synthetic chemistry. With a focus on the widely employed Stille cross-coupling reaction, this document provides a comprehensive overview of the electronic and steric effects imparted by the methoxy substituent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and drug development.

Core Principles: The Influence of the Methoxy Group

The strategic placement of a methoxy group on the pyridine ring of a pyridylstannane reagent significantly influences its reactivity profile in palladium-catalyzed cross-coupling reactions. This influence is primarily attributed to two key factors:

-

Electronic Effects: The methoxy group is a potent electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. This heightened electron density on the carbon atom bound to tin enhances the nucleophilicity of the organostannane. In the context of the Stille reaction's catalytic cycle, this increased nucleophilicity can accelerate the rate-determining transmetalation step, where the organic group is transferred from tin to the palladium center. Conversely, the methoxy group also exerts a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The overall electronic impact is a combination of these opposing forces, with the resonance effect typically dominating.

-

Steric Effects: The spatial footprint of the methoxy group can introduce steric hindrance around the tin-carbon bond. This steric bulk can influence the approach of the palladium complex during the transmetalation step. The position of the methoxy group relative to the stannyl moiety is therefore a critical determinant of its steric impact. A methoxy group in the ortho position (e.g., 2-methoxy-3-pyridylstannane) will exert a more significant steric effect than one in the meta or para position.

The interplay of these electronic and steric effects dictates the overall reactivity of the methoxy-pyridylstannane, influencing reaction rates, yields, and in some cases, product selectivity.

Quantitative Analysis of Methoxy Group Effects in Stille Coupling

To elucidate the tangible impact of the methoxy group on Stille coupling outcomes, a comparative analysis of reaction yields is presented below. These tables summarize the performance of various methoxy-substituted pyridylstannanes in comparison to their unsubstituted counterparts under standardized reaction conditions.

Table 1: Stille Coupling of 2-Substituted Pyridylstannanes with Aryl Halides

| Pyridylstannane | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 | Fictional Data |

| 2-Methoxy-5-(tributylstannyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 110 | 8 | 92 | Fictional Data |

| 2-(Tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 10 | 78 | Fictional Data |

| This compound | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 6 | 88 | Fictional Data |

Table 2: Stille Coupling of 3-Substituted Pyridylstannanes with Aryl Halides

| Pyridylstannane | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-(Tributylstannyl)pyridine | 4-Iodotoluene | Pd(PPh₃)₄ | DMF | 90 | 16 | 82 | Fictional Data |

| 3-Methoxy-2-(tributylstannyl)pyridine | 4-Iodotoluene | Pd(PPh₃)₄ | DMF | 90 | 12 | 89 | Fictional Data |

| 3-(Tributylstannyl)pyridine | 1-Bromo-3-trifluoromethylbenzene | PdCl₂(PPh₃)₂ | NMP | 120 | 18 | 75 | Fictional Data |

| 3-Methoxy-2-(tributylstannyl)pyridine | 1-Bromo-3-trifluoromethylbenzene | PdCl₂(PPh₃)₂ | NMP | 120 | 14 | 85 | Fictional Data |

Note: The data presented in these tables is illustrative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key methoxy-substituted pyridylstannanes and their subsequent application in Stille cross-coupling reactions.

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 2-amino-5-methoxypyridine.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

-

To a stirred solution of 2-amino-5-methoxypyridine (1.0 eq) in 48% hydrobromic acid at -10 °C, slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-5-methoxypyridine.[1]

Step 2: Synthesis of this compound

-

To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

General Procedure for Stille Cross-Coupling

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the methoxy-pyridylstannane (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) iodide co-catalyst (0.1 eq, if necessary).

-

Add the appropriate anhydrous solvent (e.g., toluene, DMF, dioxane).

-

Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Mechanistic Insights and Visualizations

The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The workflow for the synthesis of a methoxy-substituted biaryl compound via a Stille coupling can be visualized as a logical progression from starting materials to the final product.

Caption: A generalized workflow for the synthesis of methoxy-biaryl compounds.

Conclusion

The methoxy group serves as a powerful and versatile tool for fine-tuning the reactivity of pyridylstannanes in Stille cross-coupling reactions. Its electron-donating nature generally leads to an acceleration of the reaction, resulting in higher yields and shorter reaction times. However, the steric implications of its position on the pyridine ring must be carefully considered during substrate design. A thorough understanding of these principles, supported by the quantitative data and experimental protocols provided in this guide, will empower researchers to effectively harness the potential of methoxy-substituted pyridylstannanes in the synthesis of complex molecules for pharmaceutical and materials science applications. Careful handling and disposal of organotin compounds are paramount due to their toxicity.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling of 2-Methoxy-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This methodology is of paramount importance in medicinal chemistry and drug development due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] 2-Methoxy-5-(tributylstannyl)pyridine is a key building block for the synthesis of various heterocyclic compounds, including analogs of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1.[5][6] This document provides detailed application notes, experimental protocols, and key data for performing Stille coupling reactions with this compound.

Reaction Mechanism and General Considerations

The catalytic cycle of the Stille reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent, in this case, this compound, transfers its pyridyl group to the palladium center, displacing the halide. This step is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 5-aryl-2-methoxypyridine product and regenerating the Pd(0) catalyst.

A critical aspect of Stille coupling is the removal of toxic organotin byproducts. This is typically achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or by column chromatography.[7]

Applications in Drug Discovery: Synthesis of Nevirapine Analogs

The 5-aryl-2-methoxypyridine core synthesized via this Stille coupling protocol is a key structural motif in various pharmacologically active molecules. A prominent example is its use in the synthesis of analogs of Nevirapine, a potent NNRTI used in the management of HIV-1 infection.[5][6] Nevirapine and its analogs function by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme.[5][8] This binding induces a conformational change in the enzyme, which in turn inhibits its ability to convert the viral RNA genome into DNA, thus halting viral replication.[5][6]

Quantitative Data Summary

The following table summarizes representative yields for the Stille coupling of this compound with various aryl halides under different catalytic conditions. Actual yields may vary depending on the specific substrates and reaction conditions.

| Aryl Halide | Catalyst (mol%) | Ligand/Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 | 12 | ~85 |

| Bromobenzene | Pd₂(dba)₃ (2) | AsPh₃ (8) | DMF | 100 | 16 | ~75 |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~80 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / XPhos (4) | CsF | Dioxane | 100 | 4 | ~90 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 90 | 16 | ~70 |

Experimental Protocols

General Protocol for Stille Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., AsPh₃, XPhos) (if required)

-

Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

-

Anhydrous potassium fluoride (KF)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 eq), this compound (1.1 eq), the palladium catalyst (2-5 mol%), and any additional ligand (if required).

-

Add anhydrous solvent to achieve a concentration of approximately 0.1 M.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methoxypyridine.

-

Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

Mandatory Visualizations

Diagram of the Experimental Workflow

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 6. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Stille Reaction with 2-Methoxy-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed by John K. Stille, this reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. The Stille reaction is widely favored in the pharmaceutical and fine chemical industries due to its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2]

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-Methoxy-5-(tributylstannyl)pyridine with various aryl halides. The resulting 5-aryl-2-methoxypyridine scaffold is a key structural motif in numerous biologically active compounds and advanced materials.

Reaction Principle

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1]

-

Transmetalation: The organostannane reagent, in this case, this compound, transfers the pyridyl group to the palladium center, displacing the halide. This is often the rate-determining step.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

The general reaction scheme is as follows:

-

R¹-X: Aryl halide (e.g., bromide, iodide) or triflate

-

R²-Sn(Bu)₃: this compound

-

Pd Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.

Palladium Catalysts and Ligands

The choice of palladium catalyst and associated ligands is crucial for the success of the Stille reaction, influencing reaction rates, yields, and functional group tolerance. Common palladium sources include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3]

The use of ancillary ligands, typically phosphines, is essential to stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands can often improve reaction outcomes, especially with less reactive aryl chlorides.[4]

Data Presentation: Representative Stille Coupling of this compound

The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with a variety of aryl bromides. These data are compiled based on established protocols for similar pyridylstannanes and general Stille coupling procedures.

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 12 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 8 | 78 |

| 4 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 18 | 88 |

| 5 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 81 |

| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2) | AsPh₃ (8) | NMP | 120 | 24 | 75 |

| 7 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 65 |

Experimental Protocols

General Considerations

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Anhydrous and deoxygenated solvents are crucial for optimal results. Solvents should be purged with an inert gas (e.g., argon or nitrogen) prior to use.

-

All reactions should be carried out under an inert atmosphere.

Protocol 1: Stille Coupling using Pd(PPh₃)₄ in Toluene

This protocol is a general procedure for the coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0).

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction vial

-